

# chemical structure and properties of Cyclosporine metabolite M17

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## Compound of Interest

Compound Name: Cyclosporine metabolite M17

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## Cyclosporine Metabolite M17: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biotransformation, and biological activity of **Cyclosporine metabolite M17** (also known as AM1). The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

## Chemical Structure and Identification

**Cyclosporine metabolite M17** is a primary, monohydroxylated derivative of the immunosuppressive drug Cyclosporine A. The structural modification occurs on the amino acid 1 residue of the parent cyclosporine molecule.

The chemical identity of **Cyclosporine metabolite M17** is defined by the following:

- IUPAC Name: (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1,6-dihydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- Synonyms: Cyclosporin AM 1, CsA M17, OL 17, Hydroxycyclosporine[1][2][3]

The key structural feature differentiating M17 from Cyclosporine A is the addition of a hydroxyl group. This modification slightly alters the molecule's polarity and can influence its biological activity and pharmacokinetic profile.

## Physicochemical Properties

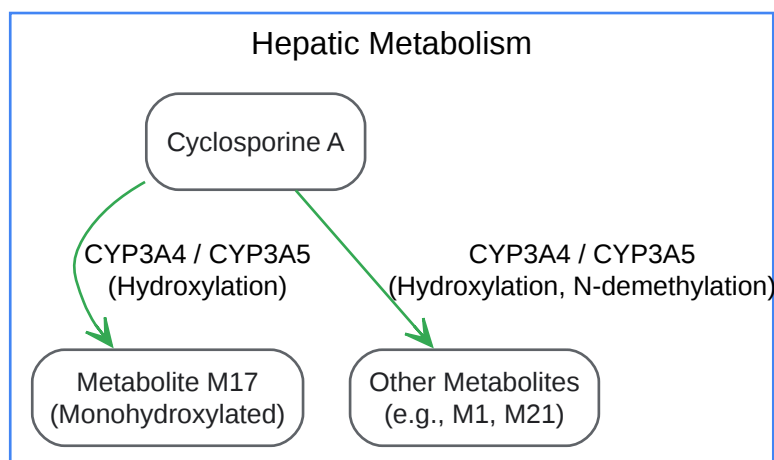
The fundamental physicochemical properties of **Cyclosporine metabolite M17** are summarized in the table below, providing a basis for its handling, formulation, and analytical characterization.

Property	Value	References
Molecular Formula	C62H111N11O13	[1][2]
Molecular Weight	1218.61 g/mol	[1][2]
CAS Number	89270-28-0	[1][4]
Melting Point	>145°C (decomposition)	[3]
Appearance	White solid	[5]
Storage Temperature	-20°C	[3]

## Biotransformation of Cyclosporine A to Metabolite M17

Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 being the major isoforms involved.[6][7] The formation of metabolite M17 is a phase I metabolic reaction, specifically a monohydroxylation. This biotransformation is a critical aspect of Cyclosporine A's pharmacokinetics, as the parent drug and its metabolites can have different efficacy and toxicity profiles.

Below is a diagram illustrating the metabolic pathway leading to the formation of M17.



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Biotransformation of Cyclosporine A to Metabolite M17.

## Biological Activity and Signaling Pathway

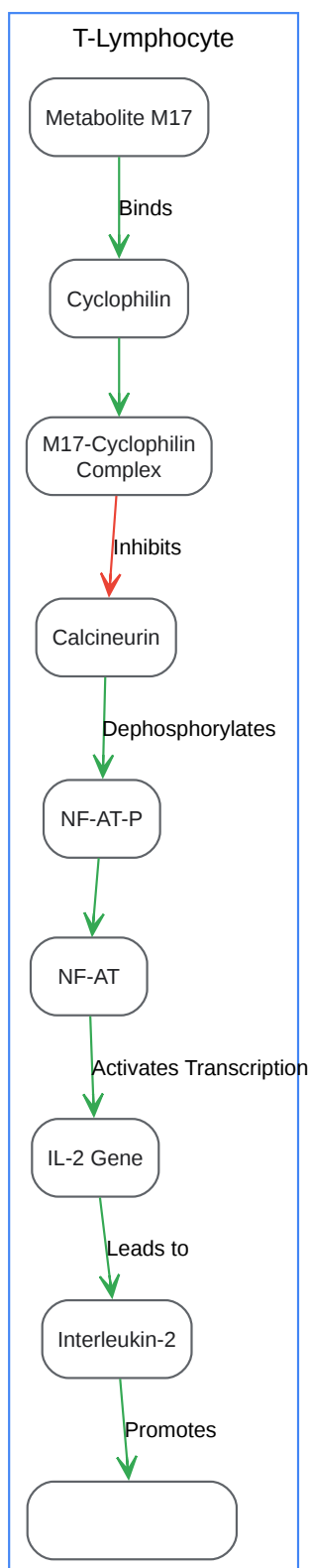
**Cyclosporine metabolite M17** retains a degree of the immunosuppressive activity of the parent compound, Cyclosporine A, although its potency is generally considered to be lower.<sup>[7]</sup> The mechanism of action for both Cyclosporine A and M17 involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.

The signaling cascade is as follows:

- M17 enters the T-lymphocyte.
- Inside the cell, it binds to the cytosolic protein, cyclophilin.
- The resulting M17-cyclophilin complex binds to and inhibits calcineurin.
- The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).
- Phosphorylated NF-AT cannot translocate to the nucleus.
- This blocks the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

- The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, resulting in immunosuppression.

The following diagram illustrates this signaling pathway.



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Signaling Pathway of **Cyclosporine Metabolite M17**.

## Experimental Protocols

The isolation, characterization, and assessment of the biological activity of **Cyclosporine metabolite M17** involve several key experimental procedures.

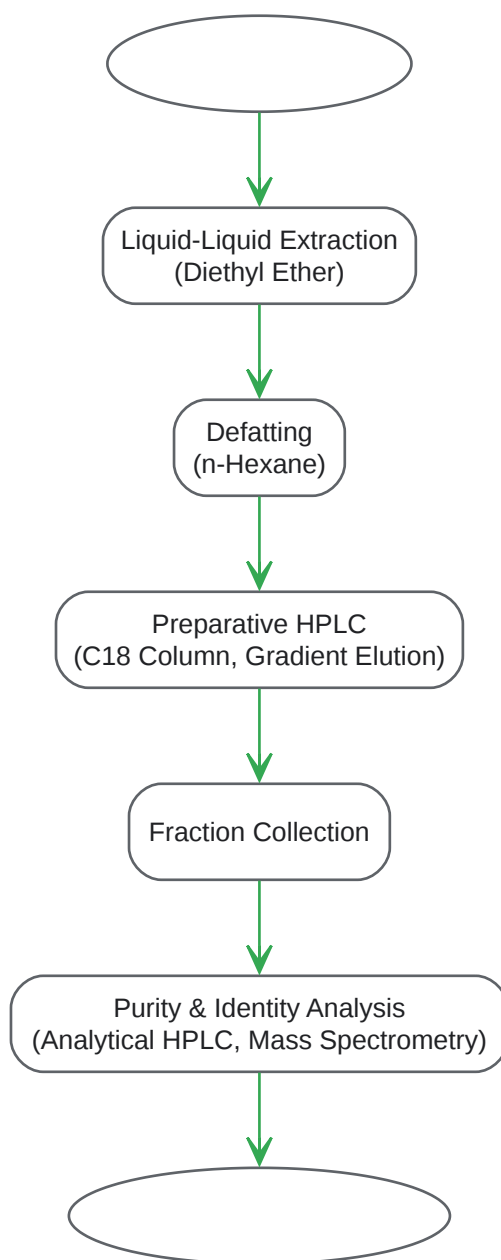
### Isolation and Purification of Metabolite M17

A common method for isolating Cyclosporine metabolites, including M17, is from biological fluids such as bile or urine of patients treated with Cyclosporine A.<sup>[1]</sup> High-Performance Liquid Chromatography (HPLC) is the primary technique used for separation and purification.

General Protocol for Isolation from Bile:

- **Extraction:** Bile is subjected to liquid-liquid extraction with an organic solvent like diethyl ether. The ether fractions are combined and dried.<sup>[1]</sup>
- **Defatting:** The residue is redissolved in a methanol-water mixture and washed with n-hexane to remove lipids.<sup>[1]</sup>
- **Chromatographic Separation:** The defatted extract is then subjected to HPLC. A gradient elution method on a C18 reversed-phase column is typically employed.<sup>[1][8]</sup> The mobile phase often consists of a mixture of acetonitrile, methanol, and water.<sup>[8]</sup>
- **Fraction Collection and Purity Assessment:** Fractions corresponding to the M17 peak are collected. The purity of the isolated metabolite is then assessed by analytical HPLC and its identity confirmed by mass spectrometry.<sup>[1]</sup>

The following diagram outlines the general workflow for the isolation and purification of M17.



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Workflow for the Isolation and Purification of M17.

## Assessment of Immunosuppressive Activity

The immunosuppressive properties of M17 are typically evaluated using in vitro T-cell proliferation assays, such as the Mixed Lymphocyte Reaction (MLR) and phytohemagglutinin (PHA) stimulation assays.

Mixed Lymphocyte Reaction (MLR) Assay: The MLR assay assesses the proliferative response of T-lymphocytes from one donor when stimulated by cells from a genetically different donor.[\[5\]](#)  
[\[9\]](#)

- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
- Co-culture: Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the second donor.
- Treatment: Different concentrations of M17 are added to the co-cultures.
- Incubation: The cells are incubated for a period of 3 to 7 days.[\[10\]](#)
- Proliferation Measurement: T-cell proliferation is quantified, commonly by measuring the incorporation of a radiolabeled nucleotide (e.g.,  $[3H]$ -thymidine) or by using a fluorescent dye dilution assay (e.g., CFSE).[\[9\]](#) A reduction in proliferation in the presence of M17 indicates immunosuppressive activity.

Phytohemagglutinin (PHA) Stimulation Assay: PHA is a mitogen that non-specifically stimulates T-cell proliferation.[\[11\]](#) This assay is used to evaluate the general effect of a compound on T-cell activation.

- Cell Preparation: PBMCs are isolated from a healthy donor.
- Cell Culture: The cells are cultured in a suitable medium.
- Stimulation and Treatment: The cells are stimulated with an optimal concentration of PHA in the presence of varying concentrations of M17.
- Incubation: The cultures are incubated for 48 to 72 hours.[\[12\]](#)
- Proliferation Measurement: Similar to the MLR, T-cell proliferation is measured by assessing  $[3H]$ -thymidine incorporation or using dye dilution methods.[\[2\]](#)[\[12\]](#) Inhibition of PHA-induced proliferation by M17 demonstrates its immunosuppressive effect.



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